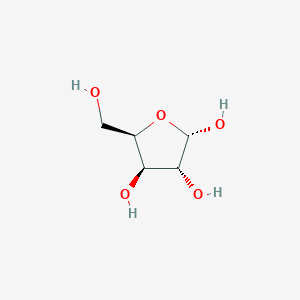
alpha-d-Xylofuranose
Overview
Description
Alpha-d-Xylofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a type of pentose sugar, which is a crucial component in various biological processes. This compound is known for its role in the structure of plant cell walls and its involvement in the metabolism of certain microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-d-Xylofuranose can be synthesized through the acid-catalyzed hydrolysis of xylan, a polysaccharide found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including this compound. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the breakdown of the polysaccharide.
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of xylan. Enzymes such as xylanases are used to selectively cleave the xylan into its monosaccharide components. This method is preferred due to its specificity and efficiency, as well as its lower environmental impact compared to acid hydrolysis.
Chemical Reactions Analysis
Types of Reactions: Alpha-d-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. These reactions typically occur under acidic conditions and result in the formation of xylaric acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts the sugar into its corresponding alditol, xylitol.
Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups. For example, acetylation can be performed using acetic anhydride in the presence of a base like pyridine to form acetylated derivatives.
Major Products Formed:
Oxidation: Xylaric acid
Reduction: Xylitol
Substitution: Acetylated derivatives of this compound
Scientific Research Applications
Alpha-d-Xylofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the production of various derivatives that are utilized in organic synthesis and material science.
Biology: In biological research, this compound is studied for its role in the metabolism of certain microorganisms. It is also used in the study of plant cell wall structure and function, as it is a key component of hemicellulose.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. For instance, xylitol, a reduction product of this compound, is widely used as a sugar substitute in diabetic-friendly products and has been studied for its dental health benefits.
Industry: Industrially, this compound is used in the production of biofuels and biodegradable materials. Its role in the enzymatic breakdown of plant biomass makes it a valuable compound in the development of sustainable energy sources.
Mechanism of Action
The mechanism of action of alpha-d-Xylofuranose involves its interaction with various enzymes and molecular targets. In biological systems, it is primarily involved in the metabolism of pentose sugars. Enzymes such as xylanases and xylose isomerases catalyze the conversion of this compound into other metabolites, which are then utilized in various metabolic pathways.
Molecular Targets and Pathways:
Xylanases: These enzymes hydrolyze xylan into this compound and other monosaccharides.
Xylose Isomerases: These enzymes convert this compound into xylulose, which can then enter the pentose phosphate pathway or be further metabolized.
Comparison with Similar Compounds
Alpha-d-Xylofuranose can be compared with other similar compounds such as alpha-d-Xylopyranose and beta-d-Xylofuranose.
Alpha-d-Xylopyranose:
Structure: Alpha-d-Xylopyranose has a six-membered ring structure, whereas this compound has a five-membered ring.
Properties: The different ring structures result in variations in their chemical reactivity and physical properties.
Beta-d-Xylofuranose:
Configuration: Beta-d-Xylofuranose differs from this compound in the configuration at the anomeric carbon. This difference affects their interaction with enzymes and other molecules.
Uniqueness of this compound:
Structural Role: this compound plays a unique role in the structure of plant cell walls, particularly in hemicellulose.
Metabolic Pathways: Its involvement in specific metabolic pathways, such as the pentose phosphate pathway, highlights its importance in biological systems.
Similar Compounds
- Alpha-d-Xylopyranose
- Beta-d-Xylofuranose
- Xylitol
- Xylaric acid
Properties
IUPAC Name |
(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449524 | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14795-83-6 | |
| Record name | alpha-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


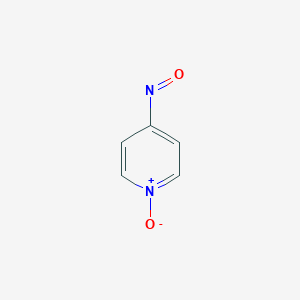
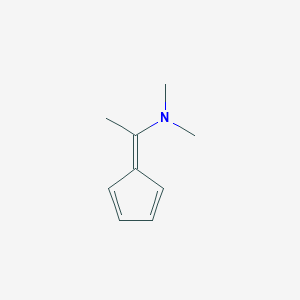
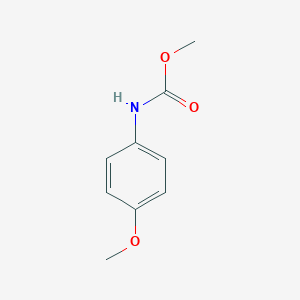
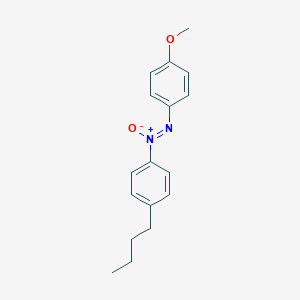
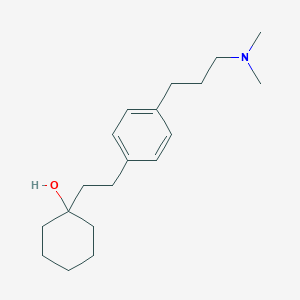
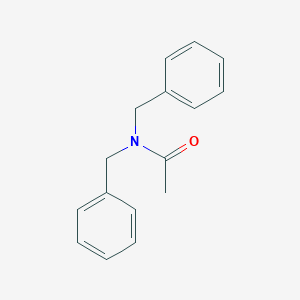
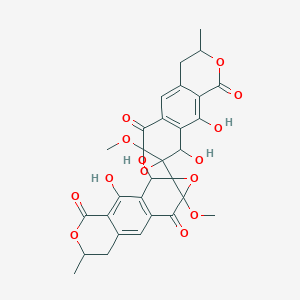
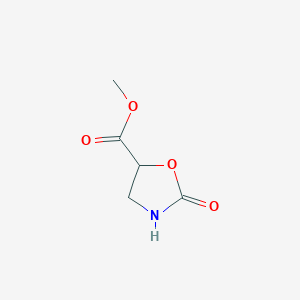
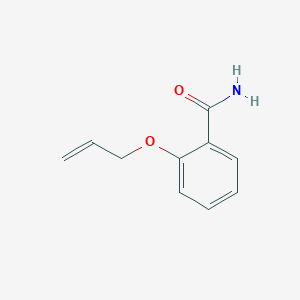
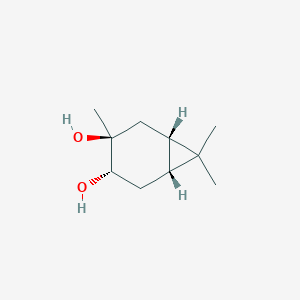
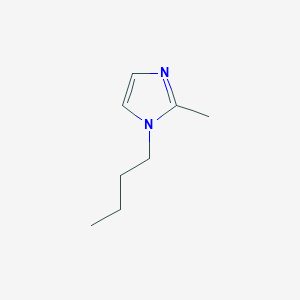
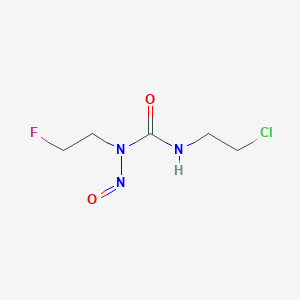
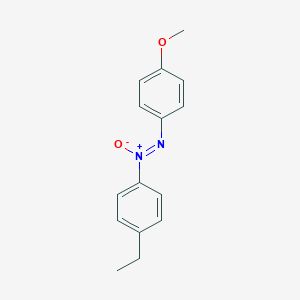
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
